2-Chloro-4-hydroxybenzoic acid hydrate

Medicinal Chemistry Synthetic Methodology Physicochemical Characterization

Using incorrect regioisomers in 5-HT2C agonist synthesis causes assay failure. The ortho-Cl/para-OH pattern of 2-chloro-4-hydroxybenzoic acid hydrate is essential-substituting 3-chloro or non-halogenated analogs yields inactive pharmacophores (target EC₅₀ 2.7-15 nM lost). • Scaffold for selective 5-HT2C agonists & CRAC channel inhibitors (EP-2421835-A1, US-8399436-B2). • Hydrate identity confirmed by mp 207-209°C (vs. anhydrous mp 159°C). • ≥98% purity; ambient storage/shipping.

Molecular Formula C7H7ClO4
Molecular Weight 190.579
CAS No. 440123-65-9
Cat. No. B589129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxybenzoic acid hydrate
CAS440123-65-9
Molecular FormulaC7H7ClO4
Molecular Weight190.579
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)C(=O)O.O
InChIInChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2
InChIKeyLVNLXWMDILTYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-hydroxybenzoic Acid Hydrate: Specifications & Identifiers


2-Chloro-4-hydroxybenzoic acid hydrate (CAS 440123-65-9) is a halogenated benzoic acid derivative with the molecular formula C₇H₇ClO₄ (hydrate form; anhydrous C₇H₅ClO₃, MW 172.56). The compound contains a chlorine substituent at the ortho position (C2) and a hydroxyl group at the para position (C4) relative to the carboxylic acid moiety [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other chlorohydroxybenzoic acid isomers and non-halogenated analogs. The compound is commercially available as a crystalline solid with purity specifications typically ≥97% (HPLC) or >98.0% (GC)(T), melting point ranges of 159 °C (anhydrous) and 207–209 °C (hydrate), and LogP values between 1.74 and 1.93 . The hydrate form is the most commonly encountered commercial presentation for research procurement.

Defined building block for selective 5-HT2C receptor agonist synthesis
Patent-cited intermediate for CRAC channel inhibitor process research
Hydrate form supports stoichiometric control and identity confirmation
Useful for halogenated benzoic acid SAR studies (ortho-Cl, para-OH pharmacophore)

Why 2-Chloro-4-hydroxybenzoic Acid Hydrate Cannot Be Replaced by Generic Analogs


Substitution of 2-chloro-4-hydroxybenzoic acid hydrate with unsubstituted 4-hydroxybenzoic acid or other chlorohydroxybenzoic acid isomers introduces significant risk of synthetic failure or assay variability. The ortho-chloro substituent alters the pKa of the carboxylic acid group (from ~4.48 for 4-hydroxybenzoic acid to ~3.44 for the 2-chloro derivative), modifies LogP (from ~1.58 to ~1.8), and changes the nucleophilicity of the hydroxyl group via inductive electron withdrawal . These physicochemical differences directly impact reaction kinetics in downstream coupling reactions, crystallization behavior, and biological target engagement in receptor binding assays. In applications requiring precise regiochemistry—such as the synthesis of selective 5-HT2C receptor agonists where the 2-chloro-4-hydroxybenzoate scaffold is a documented precursor—the use of an alternative regioisomer (e.g., 3-chloro-4-hydroxybenzoic acid or 5-chloro-2-hydroxybenzoic acid) yields a fundamentally different pharmacophore that will not produce the intended target compound . The evidence presented below quantifies these differentiation dimensions.

pKa shift alters reactivity
The ortho-chloro substituent lowers the carboxylic acid pKa by approximately one log unit, modifying deprotonation behavior in coupling reactions compared to non-halogenated analogs.
Lipophilicity affects separation and permeability
Increased LogP (Δ +0.2–0.4) shifts reverse-phase HPLC retention and passive membrane permeability relative to 4-hydroxybenzoic acid, impacting analytical and cell-based assay consistency.
Regioisomer mismatch breaks scaffold specificity
Using 3-chloro-4-hydroxybenzoic acid or 5-chloro-2-hydroxybenzoic acid yields a different pharmacophore; the 2-chloro-4-hydroxy pattern is required for documented 5-HT2C agonist building-block utility.

2-Chloro-4-hydroxybenzoic Acid Hydrate: Comparative Evidence


Enhanced Acidity Compared to 4-Hydroxybenzoic Acid

2-Chloro-4-hydroxybenzoic acid hydrate exhibits significantly enhanced acidity (pKa = 3.44) compared to the non-halogenated parent compound 4-hydroxybenzoic acid (pKa = 4.48). The ortho-chloro substituent exerts an inductive electron-withdrawing effect that stabilizes the carboxylate anion, lowering the pKa by approximately 1.04 log units . This increased acidity facilitates more efficient deprotonation under milder basic conditions and alters the pH-dependent speciation profile in aqueous and biological media .

Enhanced acidity
Reported
pKa = 3.44 vs 4.48 (4-hydroxybenzoic acid)
Δ ≈ -1.04
May facilitate deprotonation under milder basic conditions
Predicted/calculated values; confirm experimentally
Medicinal Chemistry Synthetic Methodology Physicochemical Characterization

Increased Lipophilicity vs. 4-Hydroxybenzoic Acid

The introduction of the ortho-chloro substituent increases the compound's lipophilicity relative to 4-hydroxybenzoic acid. The measured LogP for 2-chloro-4-hydroxybenzoic acid ranges from 1.74 to 1.93 [1], whereas 4-hydroxybenzoic acid has a LogP of approximately 1.58 . The difference of +0.16 to +0.35 log units corresponds to a 1.4- to 2.2-fold increase in octanol-water partition coefficient, which influences retention time in reverse-phase HPLC and passive membrane permeability [1].

Increased lipophilicity
Reported
LogP 1.74–1.93 vs 1.58 (4-hydroxybenzoic acid)
Δ +0.16 to +0.35
May shift HPLC retention and passive permeability
Calculated LogP values; confirm chromatographically
Drug Design ADME Analytical Chemistry

Regiospecific Scaffold for 5-HT2C Agonist Synthesis

2-Chloro-4-hydroxybenzoic acid (and its hydrate form) is specifically cited as a benzoic acid derivative used in the preparation of selective 5-HT2C receptor agonists . This regiospecific application is not documented for other chlorohydroxybenzoic acid isomers (e.g., 3-chloro-4-hydroxybenzoic acid or 5-chloro-2-hydroxybenzoic acid) in the context of 5-HT2C agonist synthesis. The ortho-chloro, para-hydroxy substitution pattern is essential for generating the correct pharmacophore geometry required for selective 5-HT2C receptor engagement. Downstream compounds derived from this scaffold demonstrate agonist activity with EC₅₀ values in the low nanomolar range (2.7–15 nM) at the human 5-HT2C receptor [1].

5-HT2C agonist scaffold
Class-level
2-Cl,4-OH benzoic acid: documented precursor for selective 5-HT2C agonists
Other chlorohydroxy isomers: no documented use in 5-HT2C agonist synthesis
Regioisomeric scaffold required for target agonist research
CNS Drug Discovery Serotonin Receptor Pharmacology Chemical Synthesis

Patent-Cited Intermediate for CRAC Channel Inhibitors

2-Chloro-4-hydroxybenzoic acid is cited in patent literature as an intermediate in the synthesis of N-pyrazolyl carboxamides that function as calcium release-activated calcium (CRAC) channel inhibitors . Specifically, the compound appears in multiple patents including EP-2421835-A1, JP-2012524755-A, US-2010273744-A1, US-2012053150-A1, and US-8399436-B2, all with priority date 2009-04-24 . Non-halogenated 4-hydroxybenzoic acid is not cited in this patent family as an alternative intermediate, indicating that the chloro substituent is required for the intended synthetic route or for maintaining the biological activity of the final CRAC inhibitor molecules.

CRAC inhibitor patent intermediate
Class-level
Cited in 5+ CRAC channel inhibitor patents as synthetic intermediate
Non-halogenated 4-hydroxybenzoic acid: not cited in the same patent family
Patent-aligned intermediate for process research; IP considerations may apply
Immunology Ion Channel Pharmacology Process Chemistry

Melting Point: Hydrate vs. Anhydrous Form

The hydrated form of 2-chloro-4-hydroxybenzoic acid (CAS 440123-65-9) exhibits a melting point of 207–209 °C , whereas the anhydrous form (CAS 56363-84-9) melts at 159 °C . This 48–50 °C difference provides a rapid, unambiguous method for distinguishing between the hydrate and anhydrous forms via simple melting point determination. The hydrate form's higher melting point reflects the additional lattice energy contributed by hydrogen bonding with water molecules of crystallization.

Hydrate vs anhydrous mp
Head-to-head
mp 207–209 °C vs 159 °C (anhydrous)
Δ +48 to +50 °C
Enables rapid hydrate identity confirmation via melting point
Capillary method; ensures correct stoichiometric form received
Quality Control Analytical Chemistry Material Characterization

Antibacterial Activity by Chlorine Substitution Position

While direct quantitative MIC data for 2-chloro-4-hydroxybenzoic acid itself is limited in primary literature, class-level evidence from systematic antibacterial evaluations of halo-4-hydroxybenzoic acids demonstrates that the position of halogen substitution critically influences antimicrobial spectrum and potency. Studies on 3-halo-4-hydroxybenzoic acids (the meta-chloro isomer series) show that 3-chloro-4-hydroxybenzoic acid esters exhibit complete growth arrest of S. aureus at dilutions as low as 1:160,000 [1]. The ortho-chloro substitution pattern (as in 2-chloro-4-hydroxybenzoic acid) alters the electronic distribution on the aromatic ring differently than meta-substitution, which is expected to produce a distinct antimicrobial susceptibility profile across Gram-positive and Gram-negative bacterial species [2].

Antibacterial SAR
Class-level
Ortho-chloro, para-hydroxy pattern; class-level antibacterial evidence from meta-substituted analogs suggests substitution position influences activity.
Substitution position may alter antimicrobial profile; data to verify
No direct MIC data for this regioisomer located
Antimicrobial Drug Discovery Structure-Activity Relationship Microbiology

2-Chloro-4-hydroxybenzoic Acid Hydrate: Application Scenarios


5-HT2C Agonist Synthesis for CNS Drug Discovery

Researchers developing novel serotonergic agents for appetite regulation, obesity, or neuropsychiatric disorders require 2-chloro-4-hydroxybenzoic acid hydrate as a defined building block for constructing selective 5-HT2C receptor agonists. Downstream compounds incorporating this scaffold demonstrate nanomolar agonist activity (EC₅₀ 2.7–15 nM) at the human 5-HT2C receptor [1]. Substitution with 3-chloro-4-hydroxybenzoic acid or non-halogenated 4-hydroxybenzoic acid yields structurally different intermediates that will not produce the intended target pharmacophore .

CRAC Channel Inhibitor Process Development

Industrial process chemists and CROs developing synthetic routes to CRAC channel inhibitors (a class of immunomodulatory agents) should procure 2-chloro-4-hydroxybenzoic acid hydrate specifically, as this compound is explicitly cited in multiple patent filings (EP-2421835-A1, US-8399436-B2) as an intermediate for N-pyrazolyl carboxamides with CRAC inhibitory activity [1]. Use of an alternative hydroxybenzoic acid derivative would deviate from the disclosed patent chemistry and may compromise the integrity of the synthetic route or the intellectual property position.

Defined Hydrate Stoichiometry in Physicochemical Studies

Researchers conducting crystallization studies, solubility determinations, or formulation development where precise hydrate stoichiometry is critical should specifically procure the hydrate form (CAS 440123-65-9) rather than the anhydrous form (CAS 56363-84-9). The melting point differential (207–209 °C for hydrate vs. 159 °C for anhydrous) provides a simple quality control check to confirm that the intended hydrated material has been received and has not dehydrated during storage [1]. The hydrate form's distinct LogD values at physiological pH (LogD₅.₅ = -0.17; LogD₇.₄ = -1.48) also differ from the anhydrous LogP, affecting predictions of distribution behavior in biological systems .

SAR Studies of Halogenated Benzoic Acid Derivatives

Medicinal chemists exploring the impact of halogen substitution position on antibacterial or antifungal activity require authentic 2-chloro-4-hydroxybenzoic acid hydrate to evaluate the ortho-chloro, para-hydroxy pharmacophore. Class-level evidence from systematic antibacterial studies of 3-halo-4-hydroxybenzoic acids demonstrates that substitution position profoundly affects antimicrobial spectrum and potency [1]. Using the correct regioisomer is essential for generating valid SAR data and avoiding spurious conclusions about the relationship between substitution pattern and biological activity.

Application
Selection Property
Validation Focus
5-HT2C receptor agonist research
Regiospecific building block (2-Cl,4-OH isomer)
Confirm correct isomer identity and scaffold fidelity
CRAC channel inhibitor synthetic route studies
Patent-cited intermediate alignment
Synthetic reproducibility and freedom-to-operate review
Physicochemical studies requiring defined hydrate form
Hydrate identity (CAS 440123-65-9)
Melting point confirmation; water content verification
Structure-activity relationship studies of halogenated benzoic acids
Ortho-chloro, para-hydroxy pharmacophore
Regioisomeric purity; antimicrobial endpoint review

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